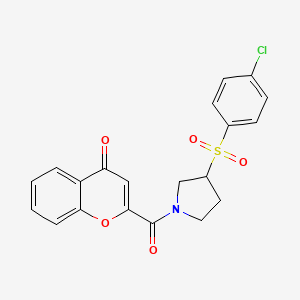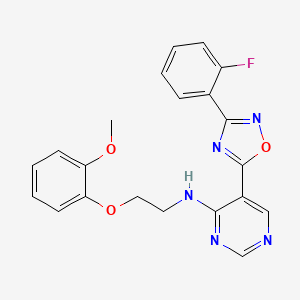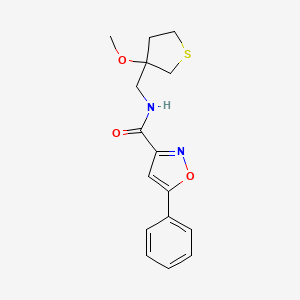
2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H16ClNO5S and its molecular weight is 417.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidation Chemistry and Chemosensors
Research has illustrated the oxidation chemistry of chromene-annulated chlorins, which are compounds related to the one due to the chromene moiety. These studies have shown that under different oxidation conditions, chromene annulation is retained while generating chlorin-like chromophores with varied oxidation states. This work contributes to understanding the chemistry of chlorins and suggests the potential use of certain compounds as chemosensors due to functionalities susceptible to nucleophilic attack (Hewage et al., 2017).
Synthesis of Heterocyclic Systems
The synthesis of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives through a reaction of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles has been demonstrated. This process leads to the formation of novel heterocyclic systems, showcasing the chemical versatility of chromene derivatives in synthesizing complex heterocyclic structures (Bondarenko et al., 2016).
Sulfonated Pyrrolidine Derivatives
A study on the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been reported. This reaction efficiently generates sulfonated pyrrolidine derivatives, highlighting a method for introducing sulfone functionality into pyrrolidine rings, which is relevant to the chemical structure (An & Wu, 2017).
Antimicrobial Activities
The synthesis and characterization of novel compounds with potential antimicrobial activities have been explored. For instance, the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and its antimicrobial activity suggest the potential biological relevance of these compounds. Such studies indicate the broader implications of synthesizing and studying compounds with a chromene core (Okasha et al., 2022).
Wirkmechanismus
Target of Action
The compound 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a complex molecule that likely interacts with multiple targets. It contains an indole nucleus, which is known to bind with high affinity to multiple receptors , and a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
The indole nucleus and pyrrolidine ring in its structure suggest that it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution and binding to enantioselective proteins .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of a pyrrolidine ring in its structure suggests that it may have good bioavailability, as pyrrolidine is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry.
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5S/c21-13-5-7-14(8-6-13)28(25,26)15-9-10-22(12-15)20(24)19-11-17(23)16-3-1-2-4-18(16)27-19/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSFWZFBSPIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536570.png)
![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2536574.png)
![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)
![5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2536577.png)
![(4-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2536579.png)




![1,2,3-Trimethyl-3H-benzo[e]indole](/img/structure/B2536588.png)

